3-((5-Phenyl-1,3,4-oxadiazol-2-yl)imino)indolin-2-one
Description
3-((5-Phenyl-1,3,4-oxadiazol-2-yl)imino)indolin-2-one is a hybrid heterocyclic compound featuring an indolin-2-one core linked via an imino group to a 1,3,4-oxadiazole ring substituted with a phenyl group. Its molecular formula is C₁₆H₁₀N₄O₂, with a planar structure stabilized by conjugation between the oxadiazole and indolinone moieties . This compound has garnered attention in medicinal chemistry due to its structural versatility and reported anticancer activity. For instance, derivatives of this scaffold demonstrated potent antitumor effects against MCF-7 (breast cancer), IMR-32 (neuroblastoma), and HeLa (cervical cancer) cell lines, with IC₅₀ values comparable to cisplatin in some cases .
Properties
Molecular Formula |
C16H10N4O2 |
|---|---|
Molecular Weight |
290.28 g/mol |
IUPAC Name |
(3Z)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]-1H-indol-2-one |
InChI |
InChI=1S/C16H10N4O2/c21-14-13(11-8-4-5-9-12(11)17-14)18-16-20-19-15(22-16)10-6-2-1-3-7-10/h1-9H,(H,17,18,20,21) |
InChI Key |
DUOJLCAFEKDDJW-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)/N=C\3/C4=CC=CC=C4NC3=O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)N=C3C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Preparation Methods
Method A: Cyclization with Acylhydrazides
This method involves:
Method B: Oxidative Cyclization
An alternative approach uses oxidizing agents such as iodine or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to facilitate cyclization:
Method C: Photocatalytic Synthesis
A novel method employs visible-light catalysis using eosin-Y and atmospheric oxygen:
- Substituted semicarbazones are subjected to oxidative heterocyclization under light exposure.
- This eco-friendly method produces oxadiazoles efficiently, which are then coupled with indolinone derivatives.
Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Temperature | Room temperature or mild heating |
| Solvent | Acetonitrile or ethanol |
| Catalyst | Eosin-Y (for photocatalysis) |
| Dehydrating Agent | POCl₃ or thionyl chloride |
| Oxidizing Agent | Iodine or DBDMH |
Yield Optimization Techniques
To enhance yields:
- Use mild reaction conditions to prevent decomposition of intermediates.
- Employ eco-friendly catalysts like eosin-Y for sustainable synthesis.
- Optimize reagent ratios and reaction times based on preliminary trials.
Research Findings
Recent studies emphasize:
- High-yield synthesis methods using iodine-mediated oxidation (yield >90%).
- Eco-friendly photocatalytic approaches yielding up to 94% efficiency.
- Use of coupling agents like T₃P for improved bond formation.
Data Table: Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Environmental Impact |
|---|---|---|---|
| Cyclization with Acylhydrazides | Carbon disulfide, POCl₃ | ~85 | Moderate |
| Oxidative Cyclization | Iodine, DBDMH | ~90 | Low |
| Photocatalytic Synthesis | Eosin-Y, Atmospheric Oxygen | ~94 | Very Low |
Chemical Reactions Analysis
Types of Reactions
3-((5-Phenyl-1,3,4-oxadiazol-2-yl)imino)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-((5-Phenyl-1,3,4-oxadiazol-2-yl)imino)indolin-2-one is , with a molecular weight of approximately 290.28 g/mol. The compound features an indolinone core structure, which is known for its diverse biological activities.
Anticancer Activity
Research has demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:
- HDAC Inhibition : Certain derivatives of oxadiazole have shown promising results as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression related to cancer progression .
- Cell Line Studies : A study reported that compounds similar to 3-((5-Phenyl-1,3,4-oxadiazol-2-yl)imino)indolin-2-one exhibited potent cytotoxicity against various cancer cell lines such as HepG2 (liver cancer), HeLa (cervical cancer), and BGC823 (gastric cancer). These studies indicated that the compound's structure allows for effective interaction with cancer cell pathways .
Other Biological Applications
Beyond anticancer applications, 3-((5-Phenyl-1,3,4-oxadiazol-2-yl)imino)indolin-2-one may have potential in other therapeutic areas:
- Antimicrobial Activity : Some studies suggest that similar oxadiazole compounds possess antimicrobial properties, making them candidates for further investigation in treating bacterial infections.
- Cosmetic Applications : The compound's properties may be explored in cosmetic formulations due to its potential effects on skin health and appearance .
Table 1: Summary of Research Findings on 3-((5-Phenyl-1,3,4-oxadiazol-2-yl)imino)indolin-2-one
| Study Reference | Application Area | Key Findings |
|---|---|---|
| Elsayed et al., 2017 | Anticancer | Significant HDAC inhibition and cytotoxicity against multiple cancer cell lines. |
| Francesco O. et al., 2016 | Anticancer | Effective FAK inhibition with promising IC50 values indicating strong anticancer potential. |
| IJPDA Review | Broad Applications | Potential for antimicrobial activity and use in cosmetic formulations discussed. |
Mechanism of Action
The mechanism of action of 3-((5-Phenyl-1,3,4-oxadiazol-2-yl)imino)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogues
1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole Derivatives
Replacing the oxadiazole oxygen with sulfur generates 1,3,4-thiadiazole analogues, which exhibit distinct biological profiles. For example:
- 3-(2-Phenyl-2-((5-phenyl-1,3,4-thiadiazol-2-yl)imino)ethylidene)indolin-2-one (9a) showed potent activity against non-small cell lung cancer (NCI-H522) with a GI₅₀ value of 0.65 µM, outperforming many oxadiazole-based counterparts .
Key Differences :
Modification of the Indolin-2-one Core
Substituents on the indolin-2-one ring significantly influence bioactivity:
- 5- or 7-Substituted Derivatives: Gudipati et al. synthesized (Z)-3-[(4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl)imino]-5/7-substituted indolin-2-one derivatives. Compounds 17b–17d (with halogen or methyl groups) showed superior antitumor activity, suggesting that electron-donating substituents enhance binding to cellular targets .
- Spiroindolin-2-one Analogues: Derivatives like 3-(pyridin-2-ylimino)indolin-2-one (Table 1, Entry 20) exhibited altered solubility and melting points, though their bioactivity remains understudied .
Functional Group Variations
Mercapto (-SH) vs. Methylthio (-SMe) Groups
- 5-Mercapto-1,3,4-oxadiazole Derivatives: These compounds, such as 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one, showed moderate anticancer activity (IC₅₀: 10–50 µM) but higher cytotoxicity due to reactive thiol groups .
- Methylthio Derivatives : Replacing -SH with -SMe improved stability and reduced off-target effects, as seen in antibacterial analogues with MIC values as low as 1 µg/mL against MRSA .
Hybrid Structures
- Coumarin-Oxadiazole Hybrids : Compounds like 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (IVb) demonstrated anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) models, highlighting the scaffold’s versatility .
Biological Activity
The compound 3-((5-Phenyl-1,3,4-oxadiazol-2-yl)imino)indolin-2-one is a derivative of indolinone and oxadiazole, two classes of compounds known for their diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of 3-((5-Phenyl-1,3,4-oxadiazol-2-yl)imino)indolin-2-one can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 318.3294 g/mol |
| Melting Point | 283.3 °C |
| Solubility | Moderate in organic solvents |
This compound features a phenyl group and an oxadiazole moiety, which are critical for its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. In a study evaluating the antimicrobial effects of various oxadiazole derivatives, compounds similar to 3-((5-Phenyl-1,3,4-oxadiazol-2-yl)imino)indolin-2-one showed promising results against both Gram-positive and Gram-negative bacteria. Specifically, compounds with halogen substitutions at the 5-position of the oxadiazole ring exhibited enhanced activity compared to their non-substituted counterparts .
Anti-inflammatory Properties
The anti-inflammatory potential of oxadiazole derivatives has been extensively studied. For instance, compounds with similar structures have been tested in animal models for their ability to reduce inflammation induced by formalin. Results indicated that these compounds could effectively decrease paw edema in rats, comparable to standard anti-inflammatory drugs like Indomethacin .
Table 1: Anti-inflammatory Activity Comparison
| Compound | Dose (mg/kg) | Inhibition (%) |
|---|---|---|
| Indomethacin | 5 | 64.3 |
| 3-((5-Phenyl-1,3,4-oxadiazol-2-yl)imino)indolin-2-one | 50 | 59.5 |
| Other Oxadiazole Derivatives | Varies | 44 - 71 |
Analgesic Effects
In addition to anti-inflammatory properties, derivatives of this compound have also been evaluated for analgesic effects. Studies indicated that certain derivatives exhibited analgesic activities ranging from 44% to 71%, with some compounds showing efficacy comparable to Acetylsalicylic acid (Aspirin) .
Case Study: Synthesis and Evaluation
A notable study synthesized various derivatives of the oxadiazole class and evaluated their biological activities. The synthesis involved multiple steps including condensation reactions that led to the formation of the target compound. Biological assays revealed that certain derivatives displayed significant antimicrobial and anti-inflammatory activities .
Case Study: Structure-Activity Relationship (SAR)
Another research focused on the structure-activity relationship of similar compounds targeting SARS-CoV-2 main protease (M). The study highlighted that modifications in the phenyl and oxadiazole rings significantly influenced antiviral potency. The most potent compound exhibited an IC value of 5.27 µM against M, underscoring the importance of structural modifications in enhancing biological activity .
Q & A
Q. What are the standard synthetic routes for 3-((5-phenyl-1,3,4-oxadiazol-2-yl)imino)indolin-2-one and its analogs?
The synthesis typically involves cyclocondensation reactions. For example:
- Hydrazone formation : Reacting 5-methyl-isatin with hydrazine derivatives (e.g., 3-(R-phenyl)-6-hydrazino-pyridazine) under acidic conditions yields indolin-2-one hydrazones, which can be further functionalized .
- Oxadiazole incorporation : The oxadiazole moiety is introduced via cyclization of thiosemicarbazides or hydrazides with aromatic aldehydes in acetic acid under reflux (3–5 hours) .
- Solvent systems : Acetone or acetic acid is commonly used, with pH adjustments via potassium bicarbonate to maintain neutrality during triazine coupling .
Q. How is the structural characterization of this compound performed?
- Single-crystal X-ray diffraction : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding). Data refinement uses SHELXL, with R factors < 0.05 for reliable results .
- Spectroscopy :
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 322.0524 for C16H10N4O2S analogs) .
Q. What preliminary biological activities have been reported for this compound?
- Antiviral activity : Derivatives inhibit SARS-CoV-2 viral entry by targeting spike protein interactions, with IC₅₀ values < 10 µM in plaque reduction assays .
- Anticancer potential : Analogs show cytotoxicity against NCI-H522 lung cancer cells (GI₅₀ = 0.65–0.72 µM) via topoisomerase II inhibition .
- Antimicrobial screening : Oxadiazole-triazine hybrids exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound?
- Oxadiazole substitution : Electron-withdrawing groups (e.g., Cl, Br) at the phenyl ring enhance antiviral potency by improving target binding affinity .
- Indolin-2-one modifications : 5-Hydroxy or benzylidene substituents increase solubility and bioavailability, as shown in pharmacokinetic studies (t₁/₂ = 4.2 hours vs. 1.8 hours for unsubstituted analogs) .
- Comparative studies : Replacing oxadiazole with thiadiazole reduces anticancer activity (GI₅₀ > 2 µM), highlighting the critical role of the oxadiazole ring in DNA intercalation .
Q. What crystallographic insights inform molecular docking and dynamic studies?
- Key interactions : X-ray structures reveal π-π stacking between the oxadiazole ring and aromatic residues (e.g., Phe486 in SARS-CoV-2 spike protein) and hydrogen bonds with backbone amides .
- Torsional angles : The dihedral angle between indolin-2-one and oxadiazole planes (8.5°–12.3°) affects binding pocket compatibility .
- Solvent effects : Ethanol solvates stabilize the crystal lattice via O–H···N hydrogen bonds, which can be modeled in MD simulations to predict stability .
Q. How are methodological challenges addressed in biological assays?
- Cytotoxicity screening : Use a panel of 57 human tumor cell lines (NCI-60) to assess selectivity. Normalize data using MG-MID (Mean Graph Midpoint) values to minimize batch variability .
- Binding affinity assays : Surface plasmon resonance (SPR) with immobilized ACE2 receptor quantifies SARS-CoV-2 inhibition (KD = 120–150 nM) .
- Metabolic stability : Liver microsome assays (human/rat) identify rapid clearance issues, guiding prodrug strategies (e.g., acetylated hydroxy groups increase t₁/₂ by 3-fold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
